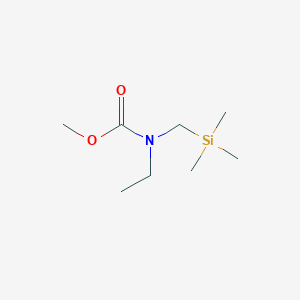
Methyl ethyl((trimethylsilyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethyl((trimethylsilyl)methyl)carbamate is an organic compound that features a carbamate functional group bonded to a methyl, ethyl, and trimethylsilyl group. The presence of the trimethylsilyl group imparts unique properties to the compound, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl((trimethylsilyl)methyl)carbamate typically involves the reaction of methyl carbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ethyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Triethylamine: Acts as a base in the synthesis.
Acids and Bases: Used for hydrolysis reactions.
Major Products Formed
Amines: Formed through hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Scientific Research Applications
Methyl ethyl((trimethylsilyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl ethyl((trimethylsilyl)methyl)carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group provides steric hindrance, protecting the carbamate group from unwanted reactions. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Trimethylsilyl carbamate
Uniqueness
Methyl ethyl((trimethylsilyl)methyl)carbamate is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to other carbamates. This makes it particularly useful as a protecting group in organic synthesis and in applications requiring controlled reactivity .
Properties
Molecular Formula |
C8H19NO2Si |
|---|---|
Molecular Weight |
189.33 g/mol |
IUPAC Name |
methyl N-ethyl-N-(trimethylsilylmethyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-6-9(8(10)11-2)7-12(3,4)5/h6-7H2,1-5H3 |
InChI Key |
TWOSZVKDNABEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















